
PhCH(CH3)NHMes
Overview
Description
PhCH(CH3)NHMes: is an organic compound that belongs to the class of amines. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom and an alpha-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PhCH(CH3)NHMes can be achieved through reductive amination. One common method involves the reaction of a carbonyl compound, such as acetophenone, with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: PhCH(CH3)NHMes undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: PhCH(CH3)NHMes is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new catalysts .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and as a model compound for understanding amine reactivity in biological systems .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of PhCH(CH3)NHMes involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. The mesityl group enhances the stability of the compound and influences its reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the mesityl group.
Alpha-Methylbenzylamine: Similar structure but lacks the mesityl group.
N-Mesitylbenzylamine: Similar structure but lacks the alpha-methyl group.
Uniqueness: PhCH(CH3)NHMes is unique due to the presence of both the mesityl and alpha-methylbenzyl groups. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C17H21N/c1-12-10-13(2)17(14(3)11-12)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3 |
InChI Key |
WUVQDHJHRTWDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
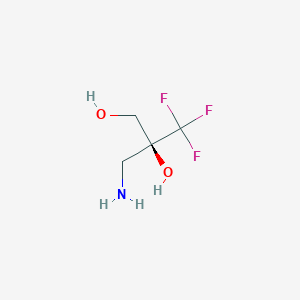
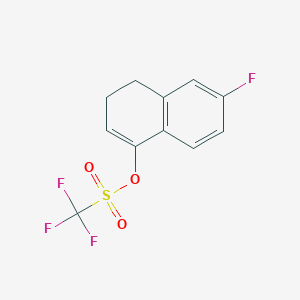


![5-Oxo-5,7-dihydro-furo[3,4-b]pyridine-2-carbaldehyde](/img/structure/B8381174.png)
![Bromo[4-(methoxycarbonyl)benzyl]ZINC](/img/structure/B8381190.png)
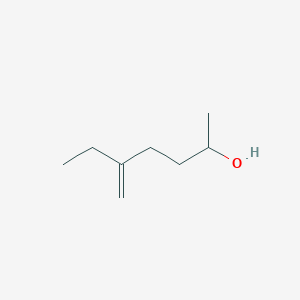
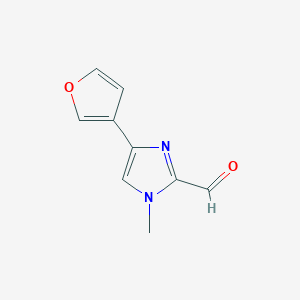
![Trimethyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethynyl)silane](/img/structure/B8381213.png)
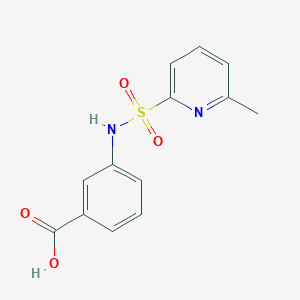



![{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B8381251.png)
